molecular formula C15H16FN5S B13355180 6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13355180
M. Wt: 317.4 g/mol
InChI Key: VLUPQHWDSDGPFO-UHFFFAOYSA-N
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Description

Structural and Electronic Equivalence

The triazolothiadiazole scaffold combines a 1,2,4-triazole ring fused with a 1,3,4-thiadiazole moiety, creating a planar, electron-deficient system. This structure aligns with the electronic profile of purine analogs, enabling interactions with ATP-binding pockets in kinase targets. The nitrogen-rich framework (five nitrogen atoms across both rings) facilitates hydrogen bonding with biological targets, akin to natural nucleobases, while the sulfur atom in the thiadiazole ring introduces mild lipophilicity.

Table 1: Bioisosteric Comparison of Triazolothiadiazole with Common Heterocycles

Property Triazolothiadiazole Imidazole Pyrazole Amide Bond
Hydrogen Bond Capacity 3 HBA, 2 HBD 2 HBA 2 HBA 1 HBA, 1 HBD
Aromaticity Index 0.87 0.92 0.89 N/A
Metabolic Stability High (Resists CYP450) Moderate Moderate Low
Dipole Moment (Debye) 4.2 3.8 3.5 3.9

Data derived from .

The scaffold’s rigidity reduces conformational entropy loss upon binding, enhancing binding affinity compared to flexible amide bonds. Additionally, the triazolothiadiazole system exhibits superior oxidative and hydrolytic stability relative to traditional heterocycles, as demonstrated in accelerated stability assays under physiological conditions.

Fluorine Substitution Patterns for Enhanced Target Affinity

The 3-fluorophenyl substituent at position 6 of the triazolothiadiazole core was strategically selected to optimize target engagement through electronic and steric effects. Fluorine’s high electronegativity (χ = 4.0) polarizes the phenyl ring, inducing a quadrupole moment that strengthens π-π stacking interactions with aromatic residues in target proteins.

Position-Specific Fluorination Effects

Meta-fluorination (C3 position) minimizes steric clashes with hydrophobic binding pockets while maximizing electrostatic complementarity. Comparative molecular docking studies show that 3-fluorophenyl derivatives exhibit 2.3-fold higher binding affinity to serine/threonine kinases compared to para-substituted analogs.

Table 2: Impact of Fluorine Position on Target Affinity

Substituent Position ΔG Binding (kcal/mol) LogP Polar Surface Area (Ų)
2-Fluorophenyl -9.1 2.8 78.3
3-Fluorophenyl -10.4 2.7 76.9
4-Fluorophenyl -8.9 2.6 79.1

Data from .

Fluorine’s inductive effect also modulates the pKa of adjacent protons, potentially stabilizing charge-charge interactions with catalytic lysine or arginine residues. This is particularly advantageous in kinase inhibition, where fluorine-mediated electrostatic steering improves orientation in the active site.

Piperidinyl Group Functionalization Strategies for Blood-Brain Barrier Penetration

The 1-methyl-4-piperidinyl group at position 3 of the triazolothiadiazole scaffold addresses the challenge of CNS drug delivery through multiparameter optimization. Piperidine derivatives are known to enhance BBB penetration by modulating logP, molecular weight, and hydrogen bonding capacity.

Physicochemical Optimization

The N-methyl piperidinyl group introduces a calculated logD7.4 of 2.1, within the optimal range (1.5–2.5) for passive BBB permeability. Molecular dynamics simulations reveal that the chair conformation of the piperidine ring minimizes solvent-accessible surface area (SASA = 480 Ų), reducing interaction with efflux transporters like P-glycoprotein.

Table 3: Piperidinyl Substitution Effects on BBB Penetration Parameters

Parameter 1-Methyl-4-Piperidinyl 4-Piperidinyl N-Acetyl-4-Piperidinyl
logD7.4 2.1 1.8 0.9
Molecular Weight (Da) 98.2 85.1 143.2
H-Bond Donors 0 1 1
P-gp Substrate Probability 0.23 0.41 0.68

Data from .

The methyl group at the piperidine nitrogen eliminates a potential hydrogen bond donor, further reducing P-glycoprotein recognition. This modification increases unbound brain-to-plasma ratio (Kp,uu) from 0.3 to 1.2 in rodent models compared to unmethylated analogs. Spatial orientation studies confirm that the axial methyl group directs the phenyl and triazolothiadiazole moieties into coplanar arrangements, optimizing simultaneous target engagement and membrane diffusion.

Properties

Molecular Formula

C15H16FN5S

Molecular Weight

317.4 g/mol

IUPAC Name

6-(3-fluorophenyl)-3-(1-methylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H16FN5S/c1-20-7-5-10(6-8-20)13-17-18-15-21(13)19-14(22-15)11-3-2-4-12(16)9-11/h2-4,9-10H,5-8H2,1H3

InChI Key

VLUPQHWDSDGPFO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(CC1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)F

Origin of Product

United States

Biological Activity

The compound 6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a member of the triazolo-thiadiazole class of compounds, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a unique structure that includes:

  • A triazole ring,
  • A thiadiazole moiety,
  • A piperidine substituent,
  • A fluorophenyl group.

This structural configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Research indicates that triazolo-thiadiazoles exhibit a broad spectrum of biological activities including:

  • Antimicrobial Activity : Compounds in this class have shown efficacy against various bacterial and fungal strains. For instance, derivatives have demonstrated significant inhibition against Staphylococcus aureus and Candida albicans .
  • Anti-inflammatory Properties : Studies have revealed that certain derivatives can inhibit nitric oxide (NO) production and reduce tumor necrosis factor-alpha (TNF-α) levels in activated microglia cells. This suggests potential applications in neuroinflammatory conditions .
  • Neuroprotective Effects : The compound has been evaluated for its neuroprotective capabilities. In vitro studies indicate that it may reduce apoptosis markers in neuronal cells under stress conditions .

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Inflammatory Pathways : The compound appears to modulate pathways involving NF-kB and ATF4, which are crucial in inflammatory responses .
  • Reduction of Endoplasmic Reticulum Stress : By decreasing the expression of BiP (an ER chaperone) and cleaved caspase-3 (an apoptosis marker), the compound may help in alleviating ER stress in neuronal cells .

Case Studies

Several studies have highlighted the biological relevance of triazolo-thiadiazole compounds:

  • Neuroprotective Study : In a study evaluating various derivatives for neuroprotective activity, compounds similar to this compound showed promising results in mitigating neuronal cell death induced by oxidative stress .
  • Antimicrobial Evaluation : Another study focused on the antimicrobial properties of thiadiazole derivatives demonstrated that these compounds could effectively inhibit the growth of resistant bacterial strains .

Data Table: Biological Activity Overview

Activity TypeObserved EffectsReference
AntimicrobialInhibition of S. aureus and C. albicans
Anti-inflammatoryReduced NO and TNF-α production
NeuroprotectiveDecreased apoptosis markers

Chemical Reactions Analysis

Cyclocondensation Reactions

The triazolo[3,4-b] thiadiazole scaffold is synthesized via cyclocondensation of hydrazine derivatives with thioureas or thiosemicarbazides. For example:

  • Formation of the thiadiazole ring : Thiocarbohydrazide reacts with phenoxy acetic acid derivatives under acidic conditions to yield 3-(substituted phenoxy methyl)-4-amino-5-mercapto-1,2,4-triazoles, which undergo cyclization with CS₂/KOH to form the thiadiazole ring .

  • Triazole ring closure : Cyclodehydration using agents like PPh₃Cl₂ facilitates triazole formation from acyl hydrazides and amides .

Key Conditions :

Reaction StepReagents/ConditionsYield (%)
Thiadiazole formationCS₂/KOH, RT, 18 hr60–75
Triazole cyclizationPPh₃Cl₂, reflux70–85

Nucleophilic Substitution

The 3-fluorophenyl and piperidinyl substituents are introduced via nucleophilic aromatic substitution (NAS) or alkylation:

  • Fluorophenyl group : Electrophilic aromatic substitution using 3-fluorobenzene diazonium salts under basic conditions.

  • Piperidinyl group : Alkylation of 4-piperidone with methyl iodide, followed by coupling to the triazole nitrogen.

Optimized Parameters :

ParameterOptimal Value
Temperature80–90°C
SolventDMF or DMSO
CatalystK₂CO₃/Et₃N

Functionalization at the Thiadiazole Ring

The sulfur atom in the thiadiazole ring undergoes electrophilic and nucleophilic reactions:

  • Thioetherification : Reacts with aryl halides (e.g., bromobenzene) in alkaline media to form S-aryl derivatives .

  • Oxidation : Treatment with H₂O₂ or mCPBA yields sulfoxide/sulfone derivatives.

Representative Reaction :

SubstrateReagentProductYield (%)
6-(3-Fluorophenyl)-triazolothiadiazolePhBr, NaOEtS-Phenyl derivative80–90

Cross-Coupling Reactions

The fluorophenyl group participates in palladium-catalyzed couplings:

  • Suzuki coupling : Reacts with aryl boronic acids to introduce biphenyl motifs .

  • Buchwald-Hartwig amination : Forms C–N bonds with secondary amines .

Catalytic System :

CatalystLigandSolventYield (%)
Pd(PPh₃)₄XPhosToluene65–78

Pharmacological Modifications

Derivatives are synthesized to enhance bioactivity:

  • Acylation : The piperidinyl nitrogen reacts with acyl chlorides (e.g., acetyl chloride) to form amides.

  • Sulfonation : Sulfonyl chlorides introduce sulfonamide groups at the triazole ring.

Biological Impact :

  • Fluorinated analogs show 2–3× higher cytotoxicity (IC₅₀ = 0.079–8.284 µM) against cancer cells compared to non-fluorinated versions .

Stability and Degradation

The compound undergoes hydrolysis under extreme conditions:

  • Acidic hydrolysis : Cleavage of the thiadiazole ring at pH < 2, forming thiol and triazole fragments.

  • Photodegradation : UV exposure (254 nm) leads to defluorination and ring-opening .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on Physicochemical Properties

The substitution pattern on the triazolothiadiazole core significantly influences physicochemical properties. Below is a comparative analysis of key analogues:

Compound Name Substituents (Position 3 / 6) Melting Point (°C) Key Interactions/Properties Reference
6-(Adamantan-1-yl)-3-(3-fluorophenyl)-triazolo[3,4-b][1,3,4]thiadiazole Adamantane / 3-fluorophenyl Not reported C–H···F interactions, π-π stacking
6-(3-Bromophenyl)-3-(quinazolin-3-yl)-triazolo[3,4-b][1,3,4]thiadiazole (13) Quinazolin-3-yl / 3-bromophenyl 131–132 High crystallinity, halogen bonding
6-(2-Chloro-6-fluorophenyl)-3-phenyl-triazolo[3,4-b][1,3,4]thiadiazole (2) Phenyl / 2-chloro-6-fluorophenyl Not reported Weak C–H···Cl/F interactions, MESP analysis
6-[3-(4-Fluorophenyl)-pyrazol-4-yl]-3-(2-naphthyloxy)methyl-triazolo[3,4-b]thiadiazole (106) 2-naphthyloxymethyl / 4-fluorophenyl Not reported Apoptosis induction in HepG2 cells
Target Compound: 6-(3-Fluorophenyl)-3-(1-methyl-4-piperidinyl)-triazolo[3,4-b]thiadiazole 1-methyl-4-piperidinyl / 3-fluorophenyl Not reported Predicted enhanced solubility due to piperidinyl group

Key Observations :

  • Adamantane substituents (e.g., ) enhance hydrophobicity and stabilize crystal packing via C–H···F and π-π interactions.
  • Halogenated aryl groups (e.g., 3-bromophenyl in ) improve crystallinity and may influence bioactivity through halogen bonding.
Anticancer Activity
  • Compound 106 (): Demonstrated superior cytotoxicity against HepG2 liver cancer cells (IC₅₀ = 1.2 µM) compared to doxorubicin (IC₅₀ = 2.5 µM). Mechanistic studies revealed apoptosis induction via sub-G1 phase arrest .
  • Microwave-synthesized derivatives (): Compounds 3b and 3g (substituted with 5'-fluoro-2'-methoxybiphenyl) showed potent anticancer activity against breast (MCF-7) and colon (HCT-116) cell lines, with IC₅₀ values < 5 µM .
Antimicrobial Activity
  • Triazolothiadiazoles with 3-chlorophenyl groups (): Exhibited broad-spectrum antimicrobial activity, with MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • 3,4-Dimethoxyphenyl derivatives (): Moderate antifungal activity against Candida albicans (MIC = 64 µg/mL) due to enhanced membrane permeability .
Anti-Inflammatory Activity
  • Naphthoxy-substituted compounds (): Compounds 3b and 3c showed 75–80% inhibition of carrageenan-induced paw edema (vs. 82% for naproxen) with reduced ulcerogenicity .

Preparation Methods

Synthesis of the Triazole-Thiol Intermediate

  • The synthesis begins with 4-amino-5-(1-methyl-4-piperidinyl)-1,2,4-triazole-3-thiol , prepared by substitution reactions on 4-amino-1,2,4-triazole-3-thiol or via condensation with methylated piperidine derivatives.
  • This intermediate provides the 3-(1-methyl-4-piperidinyl) substituent on the triazole ring.

Preparation of 3-Fluorophenyl-Substituted Acid Chloride or Acid

  • The 3-fluorophenyl substituent is introduced via the corresponding 3-fluorobenzoic acid or its acid chloride derivative.
  • The acid chloride is often prepared by refluxing 3-fluorobenzoic acid with thionyl chloride (SOCl₂) in an inert solvent such as 1,2-dichloroethane, followed by solvent removal under reduced pressure.

Cyclization to Form the Fused Triazolo-Thiadiazole Ring

  • The key cyclization step involves reacting the triazole-thiol intermediate with the 3-fluorophenyl acid chloride in the presence of phosphorus oxychloride (POCl₃) or under similar dehydrating conditions.
  • This reaction typically proceeds by nucleophilic attack of the thiol on the activated acid chloride, followed by intramolecular cyclization to close the thiadiazole ring, forming the fusedtriazolo[3,4-b]thiadiazole system.
  • The reaction is performed under controlled temperature (often 80–105 °C) for several hours to ensure complete cyclization.
  • After the reaction, the mixture is cooled, quenched with ice water, neutralized to pH 7–8, and the product is isolated by filtration and recrystallization.

Purification and Characterization

  • The crude product is purified by recrystallization from suitable solvents or by column chromatography using mobile phases such as ethyl acetate/petroleum ether mixtures.
  • Characterization is done by elemental analysis, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR), infrared (IR) spectroscopy, and sometimes mass spectrometry to confirm the structure and purity.

Data Table: Typical Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Preparation of 4-amino-5-(1-methyl-4-piperidinyl)-1,2,4-triazole-3-thiol Condensation of 4-amino-1,2,4-triazole-3-thiol with 1-methyl-4-piperidinyl derivative 70–80 Requires purification by recrystallization
Conversion of 3-fluorobenzoic acid to acid chloride Reflux with SOCl₂ in 1,2-dichloroethane, solvent removal 85–90 Acid chloride used immediately in next step
Cyclization to fused triazolo-thiadiazole Reaction with POCl₃ at 80–105 °C for 3–4 h 65–75 Product isolated by filtration and recrystallization
Purification Column chromatography or recrystallization 60–70 Ensures removal of impurities

Additional Synthetic Notes and Research Discoveries

  • The use of phosphorus oxychloride is critical as it acts both as a dehydrating agent and cyclization promoter, enabling the formation of the thiadiazole ring fused to the triazole nucleus.
  • Variations in the substituents on the piperidine ring or aryl group allow for tuning of biological activity, as demonstrated by studies showing enhanced anticancer and antibacterial properties with different substitutions.
  • The 3-(1-methyl-4-piperidinyl) substitution on the triazole ring is introduced early in the synthesis to ensure its stability during the harsh cyclization conditions.
  • Spectral data from NMR and IR confirm the successful formation of the fused heterocyclic system, with characteristic chemical shifts for the triazole and thiadiazole protons and carbons, as well as IR bands corresponding to C=N and C–S bonds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 6-(3-fluorophenyl)-3-(1-methyl-4-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, and how can reaction yields be improved?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. Key steps include:

  • Cyclization of thiosemicarbazides with carboxylic acids or esters under phosphoryl chloride (POCl₃) to form the triazolo-thiadiazole core .
  • Substituent-specific modifications: The 3-fluorophenyl group is introduced via nucleophilic aromatic substitution, while the 1-methylpiperidine moiety is incorporated using reductive amination or alkylation .
  • Yield optimization: Use anhydrous solvents (e.g., toluene or DMF), controlled temperature (80–100°C), and catalysts like NaH or K₂CO₃ to enhance reaction efficiency. Purification via column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks for fluorophenyl protons (δ 7.2–7.8 ppm, split patterns due to fluorine) and piperidinyl methyl groups (δ 1.2–2.5 ppm). Coupling constants (e.g., J = 8–10 Hz for aromatic protons) validate substituent positions .
  • FT-IR : Identify C-F stretching (~1100 cm⁻¹) and triazole/thiadiazole ring vibrations (1500–1600 cm⁻¹) .
  • X-ray crystallography : Resolve crystal packing and dihedral angles between fluorophenyl and piperidinyl groups (e.g., torsion angles < 10° indicate planarity) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer :

  • Antifungal activity : Screen against Candida albicans using broth microdilution (MIC ≤ 16 µg/mL suggests potency), referencing molecular docking against fungal 14-α-demethylase (PDB: 3LD6) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HepG2 or MCF-7). Compare IC₅₀ values with controls like doxorubicin .
  • Antioxidant potential : Assess via DPPH radical scavenging (IC₅₀ < 50 µM indicates significant activity) .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations guide target identification for this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes with known triazolo-thiadiazole interactions (e.g., kinases, cytochrome P450s). Use AutoDock Vina to dock the compound into 14-α-demethylase (binding energy ≤ −8 kcal/mol suggests strong affinity) .
  • Validation : Perform MD simulations (GROMACS, 100 ns) to assess stability of the ligand-receptor complex (RMSD < 2 Å indicates stable binding). Compare with co-crystallized ligands (e.g., fluconazole for antifungal targets) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact bioactivity?

  • Methodological Answer :

  • Substituent effects : Replace 3-fluorophenyl with 3-chlorophenyl to study halogen influence. Chlorine’s higher electronegativity may enhance target binding but reduce solubility.
  • Data analysis : Compare IC₅₀ values in cytotoxicity assays. For example, 3-fluorophenyl derivatives show 2–3× lower IC₅₀ than chlorophenyl analogs in HepG2 cells due to improved membrane permeability .

Q. How can contradictory data on biological activity across studies be resolved?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., ATCC-certified HepG2), solvent controls (DMSO ≤ 0.1%), and endpoint measurements (e.g., luminescence vs. absorbance).
  • Meta-analysis : Pool data from ≥3 independent studies. Use ANOVA to identify outliers (p < 0.05). For example, discrepancies in antifungal MICs may arise from strain variability .

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